![molecular formula C13H27N3 B1386891 [3-(1,4’-Bipiperidin-1’-yl)propyl]amin CAS No. 890141-58-9](/img/structure/B1386891.png)
[3-(1,4’-Bipiperidin-1’-yl)propyl]amin
Übersicht
Beschreibung
3-(1,4'-Bipiperidin-1'-yl)propyl]amine, also known as BPP or 3-BPPA, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BPP is a versatile organic compound, due to its ability to form strong hydrogen bonds, and its low toxicity. BPP is also used as a catalyst in various reactions, such as the Knoevenagel condensation, the Diels-Alder reaction, and the Heck reaction. BPP is also used as a ligand in organometallic complexes, and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
Piperidinderivate, einschließlich [3-(1,4’-Bipiperidin-1’-yl)propyl]amin, sind entscheidend für die Synthese verschiedener pharmazeutischer Verbindungen. Sie dienen als Bausteine bei der Herstellung von Medikamenten, da sie in über zwanzig Klassen von Pharmazeutika vorkommen . Die Vielseitigkeit der Piperidinstrukturen ermöglicht die Entwicklung einer breiten Palette von therapeutischen Wirkstoffen.
Entwicklung alkaloidbasierter Medikamente
Alkaloide, die die Piperidin-Einheit enthalten, zeigen signifikante pharmakologische Aktivitäten. This compound kann bei der Synthese alkaloidbasierter Medikamente verwendet werden, was möglicherweise zu Behandlungen für verschiedene Krankheiten führt, da diese bioaktive Eigenschaften aufweisen .
Erstellung von dualen Inhibitoren für die Krebstherapie
Die Verbindung wurde bei der Entwicklung von dualen Inhibitoren eingesetzt, die auf spezifische Kinasen zielen, die mit Krebs in Verbindung stehen. So haben Derivate dieser Verbindung beispielsweise Wirksamkeit als duale Inhibitoren gegen klinisch resistente anaplastische Lymphom-Kinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) gezeigt, die in der Krebstherapie eine wichtige Rolle spielen .
Wirkmechanismus
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine is an organic compound that is capable of forming strong hydrogen bonds. This ability allows [3-(1,4'-Bipiperidin-1'-yl)propyl]amine to act as a catalyst in various reactions, such as the Knoevenagel condensation, the Diels-Alder reaction, and the Heck reaction. [3-(1,4'-Bipiperidin-1'-yl)propyl]amine is also capable of forming complexes with other molecules, which can be used to study the structure and properties of these molecules. [3-(1,4'-Bipiperidin-1'-yl)propyl]amine has also been found to have various biochemical and physiological effects, which are not yet fully understood.
Biochemical and Physiological Effects
[3-(1,4'-Bipiperidin-1'-yl)propyl]amine has been found to have various biochemical and physiological effects. [3-(1,4'-Bipiperidin-1'-yl)propyl]amine has been found to be an effective inhibitor of monoamine oxidase (MAO), which is an enzyme that is involved in the metabolism of certain neurotransmitters. [3-(1,4'-Bipiperidin-1'-yl)propyl]amine has also been found to have anti-inflammatory and analgesic effects, and has been found to be effective in the treatment of certain neurological disorders. [3-(1,4'-Bipiperidin-1'-yl)propyl]amine has also been found to have immunomodulatory effects, and has been found to be effective in the treatment of certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using [3-(1,4'-Bipiperidin-1'-yl)propyl]amine in laboratory experiments is its low toxicity. [3-(1,4'-Bipiperidin-1'-yl)propyl]amine is an organic compound that is relatively stable and non-toxic, making it a safe and effective choice for use in laboratory experiments. The major limitation of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine is its ability to form strong hydrogen bonds, which can make it difficult to separate [3-(1,4'-Bipiperidin-1'-yl)propyl]amine from other compounds in a reaction mixture.
Zukünftige Richtungen
The future of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine research is promising, as there is still much to be discovered about the biochemical and physiological effects of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine. Future research could focus on the development of new synthesis methods for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine, as well as on the development of new applications for [3-(1,4'-Bipiperidin-1'-yl)propyl]amine in pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to explore the effects of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine on various neurological disorders, autoimmune diseases, and other conditions. Finally, further research could be done to explore the use of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine as a ligand in organometallic complexes, and to explore the potential of [3-(1,4'-Bipiperidin-1'-yl)propyl]amine as an effective inhibitor of monoamine oxidase.
Eigenschaften
IUPAC Name |
3-(4-piperidin-1-ylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c14-7-4-8-15-11-5-13(6-12-15)16-9-2-1-3-10-16/h13H,1-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULHFSWCDLKJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



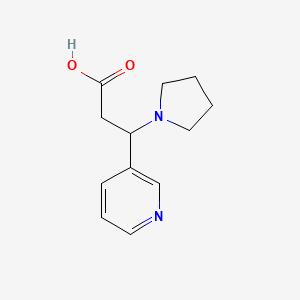
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)
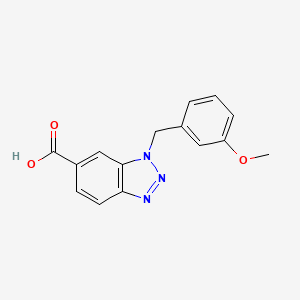
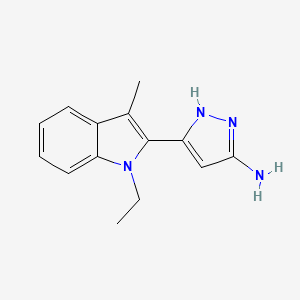
![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)
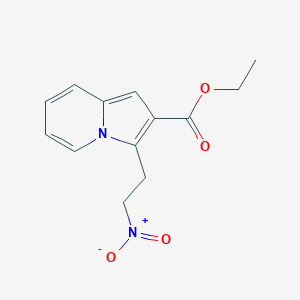
![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)
![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)
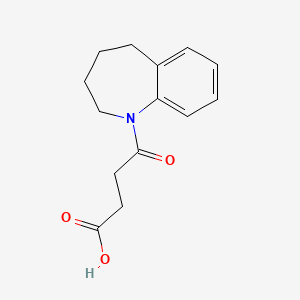
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)